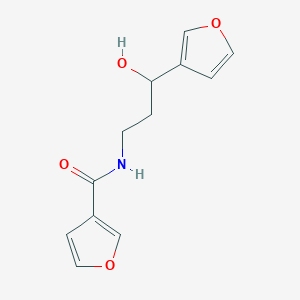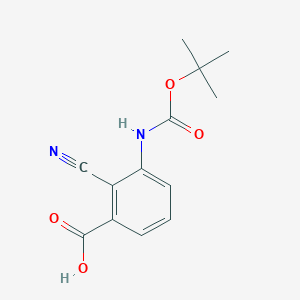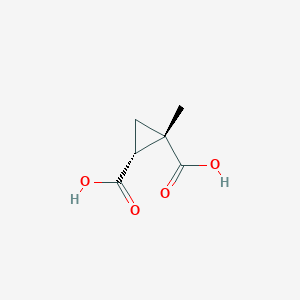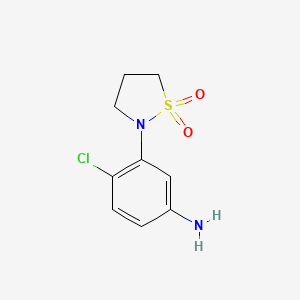
N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. This compound has been the subject of numerous studies, which have focused on its synthesis, mechanism of action, and biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide is not fully understood. However, studies have suggested that it works by inhibiting the production of certain enzymes that are involved in the inflammatory process. This inhibition results in a reduction in inflammation, making it a potential candidate for the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These effects include the inhibition of certain enzymes, the reduction of inflammation, and the inhibition of cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide in lab experiments is its ability to inhibit the production of certain enzymes. This makes it a potential candidate for the development of new treatments for various inflammatory diseases and cancer.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide. One direction is the development of new treatments for inflammatory diseases and cancer. Another direction is the study of its potential toxicity and the development of new compounds that have similar anti-inflammatory and anti-cancer properties but are less toxic.
In conclusion, this compound is a synthetic compound that has potential applications in the field of medicine. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new treatments for various diseases. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide involves a series of chemical reactions, which are carried out in a laboratory setting. The compound is synthesized by reacting furfuryl alcohol with furan-3-carboxylic acid, followed by the addition of hydrogen peroxide and a catalyst. This reaction results in the formation of N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxylic acid, which is then converted into the amide form by reacting it with ammonia.
Aplicaciones Científicas De Investigación
N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide has been studied extensively for its potential applications in the field of medicine. One of the primary areas of research has been its use as an anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Another area of research has been its potential use as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(9-2-5-16-7-9)1-4-13-12(15)10-3-6-17-8-10/h2-3,5-8,11,14H,1,4H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPIEQBNWPNTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CCNC(=O)C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-hydroxybenzoic acid](/img/structure/B2792019.png)
![(2E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2792020.png)

![2-[(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylic acid](/img/structure/B2792022.png)

![7-(3,4-dimethoxyphenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2792026.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2792027.png)





![1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone](/img/structure/B2792037.png)